Cas no 104736-05-2 (Mayteine)

Mayteine structure
Mayteine structure
Productnaam:Mayteine
CAS-nummer:104736-05-2
MF:C43H49NO18
MW:867.84500
CID:148788
PubChem ID:3086511

Mayteine Chemische en fysische eigenschappen

Naam en identificatie

    • 8,11-Epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridine-5,17-dione,10,14,21,22-tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-7,8,9,10,12,13,14,15,18,19-decahydro-20-hydroxy-8,18,19,20-tetramethyl-,(8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S,22R)-
    • 8,11-Epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridine-5,17-dione,...
    • 8,11-Epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridine-5,17-dione,10,14,21,22-tetrakis(acetyloxy)
    • Mayteine
    • (1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetrakis(acetyloxy)-20-[(acetyloxy)methyl]-25-hydroxy-3,13,14,25
    • 8,11-Epoxy-9,12-ethano-11,15-methano-11H(1,8)dioxacycloheptadecino(4,3-b)pyridine-5,17-dione, 10,14,21,22-tetrakis(acetyloxy)-12-((acetyloxy)methyl)-13-(benzoyloxy)-7,8,9,10,12,13,14,15,18,19-decahydro-20-hydroxy-8,18,19,20-tetramethyl-, (8R-(8R*,9R*,10R*,11S*,12S*,13R*,14R*,15S*,18S*,19S*,20S*,21S*,22R*))-
    • [(1R,3S,13R,14S,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)
    • CHEMBL526919
    • [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate
    • 104736-05-2
    • [8R-(8R*,9R*,10R*,11S*,12S*,13R*,14R*,15S*,18S*,19S*,20S*,21S*,22R*)]-10,14,21,22-Tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-13-(benzoyloxy)-7,8,9,10,12,13,14,15,18,19-decahydro-20-hydroxy-8,18,19,20-tetramethyl-8,11-epoxy-9,12-ethano-11,15-methano-11H-[1,8]dioxacycloheptadecino[4,3-b]pyridine-5,17-dione
    • (1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetrakis(acetyloxy)-20-[(acetyloxy)methyl]-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0[1,20].0[3,23].0[7,12]]pentacosa-7,9,11-trien-19-yl benzoate
    • (1S,3R,13S,14S,17S,18R,19R,20S,21S,22S,23R,24R,25S)-18,21,22,24-Tetraacetoxy-20-(acetoxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0[1,20].0[3,23].0[7,1 2]]pentacosa-7,9,11-trien-19-yl benzoate
    • Inchi: 1S/C43H49NO18/c1-20-21(2)37(50)60-34-32(57-24(5)47)36(61-38(51)27-14-11-10-12-15-27)42(19-54-22(3)45)35(59-26(7)49)31(56-23(4)46)29-33(58-25(6)48)43(42,41(34,9)53)62-40(29,8)18-55-39(52)28-16-13-17-44-30(20)28/h10-17,20-21,29,31-36,53H,18-19H2,1-9H3/t20-,21+,29+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1
    • InChI-sleutel: PPRQMPUDIUVHQX-MQMQQNASSA-N
    • LACHT: O1[C@]2(C([H])([H])[H])C([H])([H])OC(C3C([H])=C([H])C([H])=NC=3[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])([H])[H])C(=O)O[C@]3([H])[C@]([H])([C@]([H])([C@]4(C([H])([H])OC(C([H])([H])[H])=O)[C@]([H])([C@]([H])([C@@]2([H])[C@@]([H])([C@]14[C@]3(C([H])([H])[H])O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C([H])([H])[H])=O)=O

Berekende eigenschappen

  • Exacte massa: 867.29500
  • Monoisotopische massa: 867.29496371g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 19
  • Zware atoomtelling: 62
  • Aantal draaibare bindingen: 14
  • Complexiteit: 1810
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 253

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • PSA: 252.75000
  • LogboekP: 2.32740

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